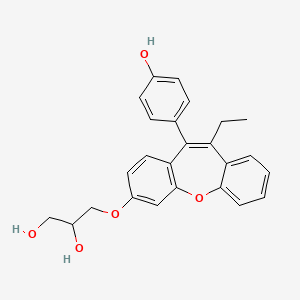
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol is a complex organic compound with a unique structure that includes a dibenzoxepin scaffold
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol typically involves the use of highly polar solvents such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) and bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) . Microwave-assisted reactions have also been employed to optimize the synthesis process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and highly polar solvents suggests that scalable methods could be developed based on these principles.
化学反応の分析
Types of Reactions: 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol can undergo various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce alcohols or other reduced forms of the compound.
科学的研究の応用
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activity and interactions with various biomolecules.
- Medicine : Explored for its potential therapeutic effects, particularly in the context of its unique chemical structure.
- Industry : Potential applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but the compound’s structure suggests it could interact with various enzymes and receptors, influencing biological processes.
類似化合物との比較
Similar Compounds:
- 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)thiepin-3-yl)oxy)1,2-propanediol
- 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol
Uniqueness: The uniqueness of this compound lies in its dibenzoxepin scaffold, which provides distinct chemical properties and potential biological activities compared to other similar compounds.
特性
CAS番号 |
85850-93-7 |
|---|---|
分子式 |
C25H24O5 |
分子量 |
404.5 g/mol |
IUPAC名 |
3-[6-ethyl-5-(4-hydroxyphenyl)benzo[b][1]benzoxepin-2-yl]oxypropane-1,2-diol |
InChI |
InChI=1S/C25H24O5/c1-2-20-21-5-3-4-6-23(21)30-24-13-19(29-15-18(28)14-26)11-12-22(24)25(20)16-7-9-17(27)10-8-16/h3-13,18,26-28H,2,14-15H2,1H3 |
InChIキー |
JJRNTCBZXIPXTL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(CO)O)OC3=CC=CC=C31)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


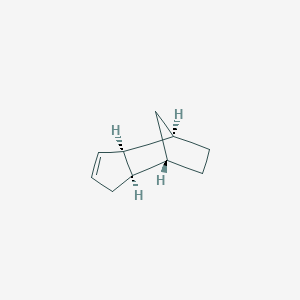
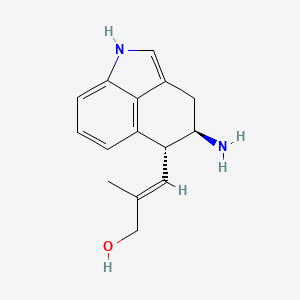
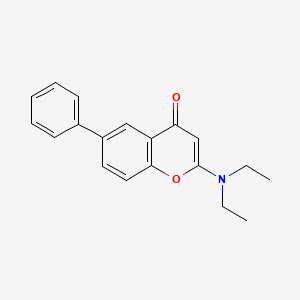
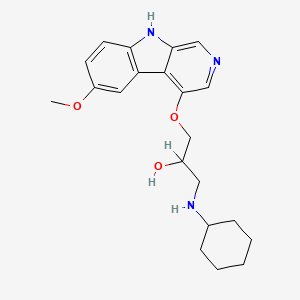
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
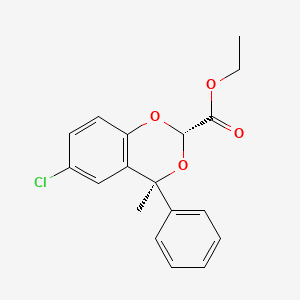
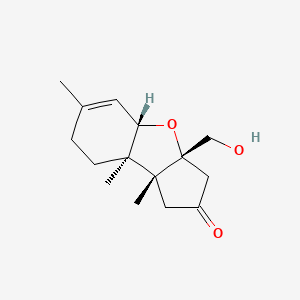
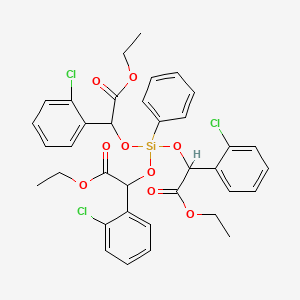
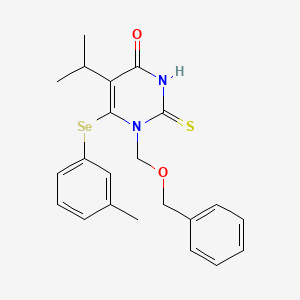
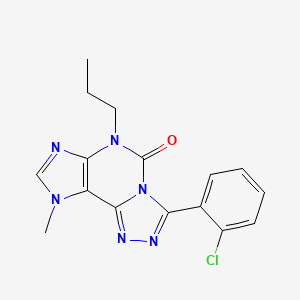
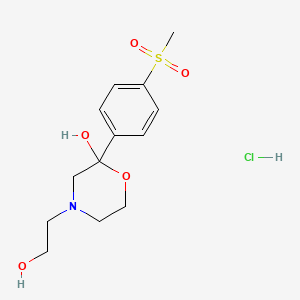
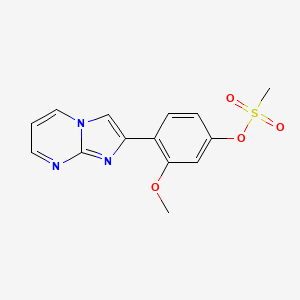
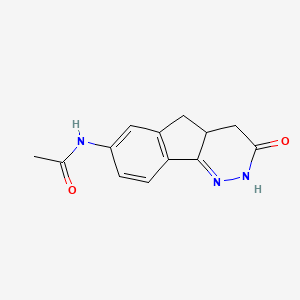
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)
